molecular formula C8H10Br2ClN B13545525 [(2,6-Dibromophenyl)methyl](methyl)aminehydrochloride

[(2,6-Dibromophenyl)methyl](methyl)aminehydrochloride

Cat. No.: B13545525
M. Wt: 315.43 g/mol
InChI Key: BQUALUMNWLKQIN-UHFFFAOYSA-N
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Description

(2,6-Dibromophenyl)methylamine hydrochloride is an organic compound with the molecular formula C8H9Br2N·HCl. This compound is characterized by the presence of two bromine atoms attached to a benzene ring, a methyl group, and an amine group. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-dibromophenyl)methylamine hydrochloride typically involves the bromination of a benzylamine derivative. One common method includes the following steps:

    Bromination: The starting material, benzylamine, is subjected to bromination using bromine (Br2) in the presence of a solvent such as acetic acid. This reaction introduces bromine atoms at the 2 and 6 positions of the benzene ring.

    Methylation: The dibrominated benzylamine is then methylated using a methylating agent such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treating it with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of (2,6-dibromophenyl)methylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The bromination and methylation steps are carefully controlled to minimize side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dibromophenyl)methylamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced with aryl or vinyl groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide (NaNH2), thiols (RSH), and alkoxides (RO-). These reactions typically occur under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts (Pd) and bases such as potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling.

Major Products Formed

    Substitution Reactions: Products include substituted benzylamines with various functional groups.

    Oxidation: N-oxides of the original compound.

    Reduction: Dehalogenated benzylamines.

    Coupling Reactions: Aryl or vinyl-substituted benzylamines.

Scientific Research Applications

(2,6-Dibromophenyl)methylamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,6-dibromophenyl)methylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the amine group play a crucial role in binding to active sites, leading to inhibition or activation of biological pathways. The compound can also undergo metabolic transformations, resulting in active metabolites that exert their effects.

Comparison with Similar Compounds

(2,6-Dibromophenyl)methylamine hydrochloride can be compared with other similar compounds such as:

    (2,5-Dibromophenyl)methylamine hydrochloride: Similar structure but with bromine atoms at the 2 and 5 positions.

    (2,6-Difluorophenyl)methylamine hydrochloride: Fluorine atoms replace bromine atoms, leading to different reactivity and biological activity.

    (2,6-Dichlorophenyl)methylamine hydrochloride: Chlorine atoms replace bromine atoms, affecting the compound’s properties and applications.

These compounds share structural similarities but differ in their reactivity, biological activity, and applications, highlighting the unique properties of (2,6-dibromophenyl)methylamine hydrochloride.

Properties

Molecular Formula

C8H10Br2ClN

Molecular Weight

315.43 g/mol

IUPAC Name

1-(2,6-dibromophenyl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C8H9Br2N.ClH/c1-11-5-6-7(9)3-2-4-8(6)10;/h2-4,11H,5H2,1H3;1H

InChI Key

BQUALUMNWLKQIN-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=CC=C1Br)Br.Cl

Origin of Product

United States

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